n-((1h-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline
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Overview
Description
N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and a methoxy group attached to an aniline ring, which is further connected to an imidazole moiety through a methylene bridge. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Bromination and Methoxylation: The aniline ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The imidazole moiety is then coupled with the brominated and methoxylated aniline derivative using a methylene bridge, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with cellular pathways, modulating biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Imidazol-2-yl)methyl)-4-chloro-3-methoxyaniline
- N-((1H-Imidazol-2-yl)methyl)-4-fluoro-3-methoxyaniline
- N-((1H-Imidazol-2-yl)methyl)-4-iodo-3-methoxyaniline
Uniqueness
N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties .
Properties
Molecular Formula |
C11H12BrN3O |
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Molecular Weight |
282.14 g/mol |
IUPAC Name |
4-bromo-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H12BrN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChI Key |
DCMONSSDUYFIKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=NC=CN2)Br |
Origin of Product |
United States |
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